![molecular formula C17H25N3O3S B14177367 N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea CAS No. 920278-50-8](/img/structure/B14177367.png)
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-N-1,4-dioxaspiro[45]decan-8-yl-N’-1,3-thiazol-2-ylurea is a complex organic compound with a unique structure that includes a spirocyclic framework, a thiazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,4-dioxaspiro[4.5]decan-8-one intermediate, which can be achieved through the reaction of 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene glycol . The next step involves the formation of the thiazole ring, which can be accomplished by reacting appropriate thioamide precursors with α-haloketones. Finally, the urea moiety is introduced through the reaction of the intermediate with cyclopentyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the spirocyclic framework can be reduced to alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and urea moiety may play a crucial role in binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A key intermediate in the synthesis of the target compound.
Thiazole derivatives: Compounds containing the thiazole ring, which are known for their bioactivity.
Urea derivatives: Compounds containing the urea moiety, which are widely used in medicinal chemistry.
Uniqueness
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea is unique due to its combination of a spirocyclic framework, thiazole ring, and urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
920278-50-8 |
|---|---|
Molecular Formula |
C17H25N3O3S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-cyclopentyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C17H25N3O3S/c21-16(19-15-18-9-12-24-15)20(13-3-1-2-4-13)14-5-7-17(8-6-14)22-10-11-23-17/h9,12-14H,1-8,10-11H2,(H,18,19,21) |
InChI Key |
OOGSNXXHYRWXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(C2CCC3(CC2)OCCO3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


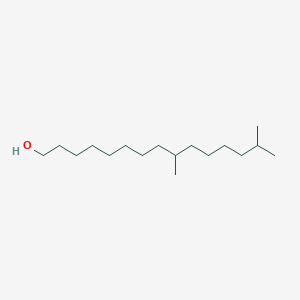
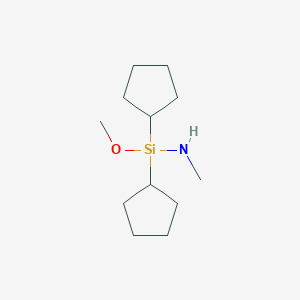

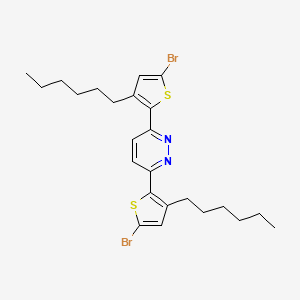

![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)

![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
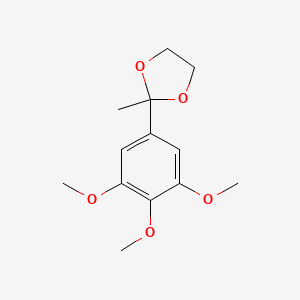
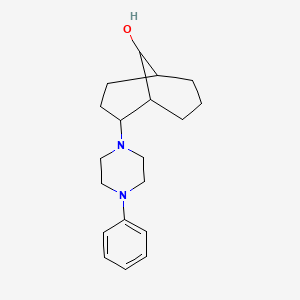
![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)

